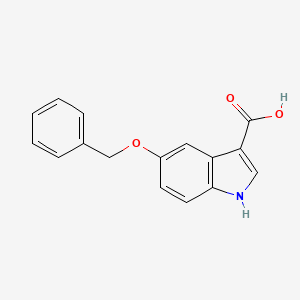

5-(benzyloxy)-1H-indole-3-carboxylic acid

描述

Historical Context and Development

The development of 5-(benzyloxy)-1H-indole-3-carboxylic acid emerged from systematic investigations into indole-3-carboxylic acid derivatives during the latter half of the 20th century. The compound was first documented in chemical databases in 2009, with its initial entry in PubChem occurring on May 29, 2009. The most recent structural and property modifications were recorded as recently as May 18, 2025, indicating ongoing research interest and refinement of its chemical profile.

Historical synthetic approaches to this compound class were pioneered through the work of Marchelli, Hutzinger, and Heacock in 1969, who developed procedures for synthesizing hydroxyindole-3-carboxylic acids starting from corresponding benzyloxyindoles. Their methodology involved converting benzyloxyindoles to mixtures of 1- and 3-carbethoxy derivatives through reaction with ethyl chloroformate on their Grignard reagents, followed by alkaline hydrolysis and debenzylation to obtain the target hydroxyindole-3-carboxylic acids. This foundational work established the synthetic framework that would later be adapted for the preparation of this compound.

The compound gained renewed attention in pharmaceutical research contexts, particularly in studies examining adenosine monophosphate-activated protein kinase modulators. Research published in 2022 identified this compound as having potential allosteric adenosine monophosphate-activated protein kinase activity, with a reported fold activation of 1.65 ± 0.23. Additionally, patent literature from 2007 described related 5-substituted indole-3-carboxylic acid derivatives with antiviral properties, highlighting the broader therapeutic potential of this structural class.

Nomenclature and Structural Classification

This compound belongs to the indole-3-carboxylic acid family, characterized by the presence of a carboxylic acid functional group at the 3-position of the indole ring system. The compound exhibits multiple accepted nomenclature forms, reflecting different naming conventions used across chemical databases and literature sources.

Table 1: Nomenclature and Identification Data

The compound's systematic name reflects its structural composition: the "5-(benzyloxy)" portion indicates a benzyl group connected via an oxygen atom to the 5-position of the indole ring, while "1H-indole-3-carboxylic acid" specifies the indole core with a carboxylic acid substituent at the 3-position. Alternative nomenclature includes "5-(Benzyloxy)indole-3-carboxylic Acid" and "5-BENZYLOXY-1H-INDOLE-3-CARBOXYLIC ACID".

Table 2: Structural Identifiers and Chemical Descriptors

Significance in Indole Chemistry Research

This compound occupies a prominent position in contemporary indole chemistry research due to its dual role as both a synthetic intermediate and a pharmacologically relevant compound. The significance of this compound extends across multiple research domains, including medicinal chemistry, synthetic organic chemistry, and biochemical studies.

In synthetic applications, the compound serves as a crucial building block for the preparation of more complex indole derivatives. The benzyloxy protecting group at the 5-position can be readily removed through catalytic hydrogenation, providing access to the corresponding 5-hydroxyindole-3-carboxylic acid. This transformation has been successfully demonstrated using palladium-on-charcoal catalysts in methanol, yielding the desired hydroxy derivatives in high efficiency. The synthetic versatility is further enhanced by the presence of the carboxylic acid functional group, which enables various coupling reactions and functional group modifications.

The compound's pharmaceutical relevance has been demonstrated through multiple research investigations. Studies have identified its potential as an adenosine monophosphate-activated protein kinase modulator, with experimental data showing measurable enzyme activation. This biological activity positions the compound within the broader context of metabolic regulation research, where adenosine monophosphate-activated protein kinase plays crucial roles in cellular energy homeostasis.

Table 3: Research Applications and Biological Activities

Recent advances in indole chemistry have further expanded the synthetic utility of this compound. Modern synthetic methodologies have incorporated this compound into multi-step synthetic sequences targeting complex pharmaceutical intermediates. The compound's stability under various reaction conditions, combined with its multiple reactive sites, makes it particularly valuable for combinatorial chemistry approaches and structure-activity relationship studies.

The compound's role in contemporary research is exemplified by its incorporation into platinum(IV) prodrug development, where it serves as an axial ligand incorporating an indole pharmacophore. This application demonstrates the compound's versatility in modern drug design, where its structural features contribute to both pharmacological activity and favorable physicochemical properties.

Furthermore, the compound's significance extends to fundamental studies of indole metabolism and biochemistry. Research has shown that indole-3-carboxylic acid derivatives play important roles in various biological pathways, including those related to cardiovascular health and metabolic regulation. The specific structural modifications present in this compound provide opportunities to investigate structure-function relationships within these biological systems.

属性

IUPAC Name |

5-phenylmethoxy-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-16(19)14-9-17-15-7-6-12(8-13(14)15)20-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZRHKUJAMWIOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653006 | |

| Record name | 5-(Benzyloxy)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24370-73-8 | |

| Record name | 5-(Benzyloxy)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Benzylation of Hydroxy Indole Derivatives

One common route involves benzylation of a hydroxy-substituted indole precursor:

- Starting Material: 5-hydroxy-1H-indole or kojic acid derivatives.

- Reagents: Benzyl chloride or benzyl bromide, potassium hydroxide or sodium hydride as base, in methanolic or DMF solvent.

- Conditions: Room temperature to reflux, typically 3 hours to overnight.

- Outcome: Formation of 5-(benzyloxy)-indole intermediates with yields around 70–85%.

Carboxylation at the 3-Position

Carboxylation is achieved by lithiation of the indole ring followed by quenching with CO₂:

- Lithiation: Treatment of halogenated or protected indole derivatives with n-butyl lithium at low temperatures (−78 °C).

- Carboxylation: Bubbling CO₂ or adding dry ice to the reaction mixture to introduce the carboxyl group at the 3-position.

- Workup: Acidification with HCl to precipitate the carboxylic acid.

- Yields: Generally high, with isolated yields reported up to 85%.

Protection and Deprotection Steps

To avoid side reactions, protecting groups are used:

- Indole Nitrogen Protection: Triisopropylsilyl (TIPS) or tert-butoxycarbonyl (Boc) groups are employed.

- Carboxyl Protection: Esterification (methyl or ethyl esters) is done via Fischer esterification using methanol or ethanol and acid catalysts like p-toluenesulfonic acid.

- Deprotection: Acidic hydrolysis (e.g., with trifluoroacetic acid or hydrochloric acid) removes protecting groups to yield the free acid.

Esterification and Hydrolysis

- Esterification: The carboxylic acid is converted to methyl or ethyl esters using refluxing alcohols and acid catalysts.

- Hydrolysis: Basic hydrolysis with sodium hydroxide in aqueous/organic mixtures under heating regenerates the carboxylic acid.

Alternative One-Step Synthesis

Some protocols report one-step or fewer-step syntheses involving direct coupling reactions:

- Reaction of 5-(benzyloxy)-1H-indole-2-carboxylic acid with activating agents like 1,1′-carbonyldiimidazole (CDI) in anhydrous solvents under reflux conditions can yield related derivatives, demonstrating potential for streamlined synthesis.

Representative Data Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Benzylation of 5-OH indole | Benzyl chloride, KOH, methanol, RT to reflux | 70–85 | Selective O-benzylation at 5-position |

| 2 | Lithiation & Carboxylation | n-Butyl lithium (−78 °C), CO₂ quench, acid workup | 80–85 | Introduces carboxyl group at 3-position |

| 3 | Protection (N-Boc/TIPS) | Boc anhydride, DMAP, THF, RT | 60–75 | Protects indole NH to prevent side reactions |

| 4 | Esterification | Methanol or ethanol, p-toluenesulfonic acid, reflux | 75–90 | Converts acid to methyl/ethyl ester |

| 5 | Deprotection & Hydrolysis | TFA or HCl, NaOH hydrolysis | 80–90 | Regenerates free carboxylic acid |

Research Findings and Optimization Notes

- Selectivity: Benzylation is highly selective for the 5-hydroxy group, avoiding unwanted N-alkylation under controlled conditions.

- Lithiation Challenges: Electron-withdrawing groups near the lithiation site can hinder lithium-halogen exchange; protecting groups help mitigate this.

- Microwave-Assisted Hydrolysis: Use of microwave irradiation for ester hydrolysis reduces reaction time to 90 minutes with good yields.

- Purification: Final products are commonly purified by recrystallization from acetone/water or by reverse-phase flash chromatography to achieve high purity.

- Industrial Scale: Continuous flow reactors and automated systems optimize yield and purity for large-scale production, though detailed industrial protocols are proprietary.

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position, due to the electron-donating effect of the benzyloxy group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups (e.g., nitric acid) can be used under acidic conditions.

Major Products:

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Alcohols, aldehydes.

Substitution: Halogenated or nitrated indole derivatives.

科学研究应用

Medicinal Chemistry

5-(Benzyloxy)-1H-indole-3-carboxylic acid has been investigated for its potential as a therapeutic agent. Its structural similarities to other indole derivatives suggest possible bioactivity.

- Protein Kinase Inhibitors : The compound serves as a precursor in the synthesis of protein kinase C (PKC) inhibitors, which are significant in cancer therapy due to their role in cell signaling pathways .

- Antagonist Activity : Related compounds have demonstrated antagonist activity against ion channels such as TRPM8, indicating that derivatives of this compound may also exhibit similar properties .

Synthetic Organic Chemistry

The compound is utilized as a reactant in various synthetic methodologies:

- Regioselective Reactions : It acts as a reactant in regio- and stereoselective morpholine-catalyzed direct C-3 alkenylation with α,β-unsaturated aldehydes, providing a pathway for the synthesis of complex molecules .

- Debenzylation Reactions : The compound is involved in selective debenzylation processes using SiliaCat-palladium under mild conditions, facilitating the removal of protective groups in organic synthesis .

- Friedel-Crafts Alkylation : It serves as a reactant in metal-free Friedel-Crafts alkylation reactions, which are essential for constructing carbon-carbon bonds in aromatic compounds .

Case Study 1: Synthesis of PKC Inhibitors

A study focused on the synthesis of novel indole derivatives, including this compound, demonstrated their efficacy as PKC inhibitors. This research highlighted the compound's potential to modulate signaling pathways involved in cancer progression.

Case Study 2: Ion Channel Antagonism

Research into related benzyloxyindole derivatives revealed that they could effectively inhibit TRPM8 channels with IC values in the low micromolar range. This indicates that this compound may also possess similar antagonistic properties against ion channels, making it relevant for pain management therapies.

作用机制

The mechanism of action of 5-(benzyloxy)-1H-indole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

相似化合物的比较

5-(Benzyloxy)-1H-indole-2-carboxylic Acid

- Structure : Benzyloxy at C5, carboxylic acid at C2.

- Synthesis : Prepared via alkaline hydrolysis of the methyl ester (98% yield, mp 193–195°C) .

- Key Difference : The C2-carboxylic acid isomer exhibits a higher melting point and synthesis yield compared to C3 analogs, suggesting differences in crystallinity and stability.

5-Methoxy-1H-indole-3-carboxylic Acid

- Structure : Methoxy at C5, carboxylic acid at C3.

- Properties: Smaller substituent (methoxy vs.

- Biological Relevance : Methoxy derivatives are common in natural products but may lack the enhanced binding affinity conferred by benzyloxy’s aromatic bulk .

Functional Group Modifications

5-(Benzyloxy)-1H-indole-3-carboxaldehyde

Ethyl 5-(Benzyloxy)-1H-indole-3-carboxylate

- Structure : Benzyloxy at C5, ethyl ester at C3.

- Properties : The ester group enhances lipophilicity (predicted logP >3) compared to the carboxylic acid, favoring blood-brain barrier penetration .

- Synthesis : Requires deprotection steps (e.g., TFA-mediated hydrolysis) with moderate yields (~47%) .

Positional Isomerism in Carboxylic Acid Derivatives

5-(Benzyloxy)-1H-indole-1-yl Acetic Acid

生物活性

5-(Benzyloxy)-1H-indole-3-carboxylic acid (CAS No. 24370-73-8) is a compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C16H13NO3

- Molecular Weight : 281.28 g/mol

The compound features an indole core with a benzyloxy group at the 5-position and a carboxylic acid at the 3-position, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate enzyme activities and influence cellular signaling pathways, which can lead to various therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Anticancer Activity

The compound has also shown promise as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.

Case Study: Breast Cancer Cells

In a notable case study involving human breast cancer cell lines, treatment with the compound resulted in a dose-dependent reduction in cell viability. Significant apoptosis was observed at higher concentrations, with flow cytometry analyses confirming increased levels of active caspases.

Comparative Analysis with Similar Compounds

To assess the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Biological Activity | Notable Differences |

|---|---|---|

| 5-Chloro-1H-indole-3-carboxylic acid | Moderate anticancer effects | Chlorine substituent alters reactivity |

| 5-Methoxy-1H-indole-3-carboxylic acid | Lower antimicrobial activity | Methoxy group affects solubility |

| 5-(Phenoxy)-1H-indole-3-carboxylic acid | Antiviral properties | Phenoxy group enhances interaction with viral targets |

This table highlights how structural variations influence the biological activity of indole derivatives.

In Vitro Studies Summary

A series of in vitro experiments have evaluated the biological activity of this compound:

| Study Type | Findings |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains |

| Anticancer | Induces apoptosis in various cancer cell lines |

| Mechanistic Insights | Alters enzyme activity and disrupts cellular processes |

These findings underscore the multifaceted biological activities of this compound, warranting further investigation into its therapeutic potential.

常见问题

Q. How can computational docking studies guide the design of analogs targeting arginine methyltransferases (PRMTs)?

Q. What strategies address discrepancies in reported synthetic yields for benzyloxy-indole derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。